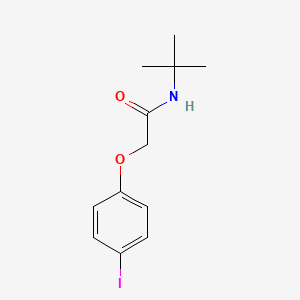

N-tert-butyl-2-(4-iodophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyl-2-(4-iodophenoxy)acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds are known for their potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of substituents such as tert-butyl and iodine on the phenoxy nucleus can significantly influence the biological activity of these molecules .

Synthesis Analysis

The synthesis of acetamide derivatives, similar to N-tert-butyl-2-(4-iodophenoxy)acetamide, typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed as a starting point for the synthesis of a series of acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. The synthesis process is carefully designed to introduce various substituents, which are crucial for the desired pharmacological effects. The structural assignments of the synthesized compounds are confirmed using techniques such as IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrometry .

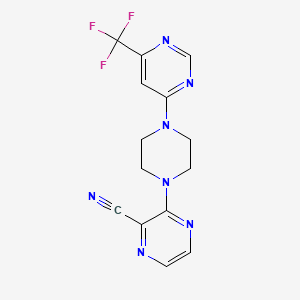

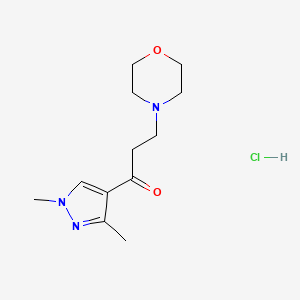

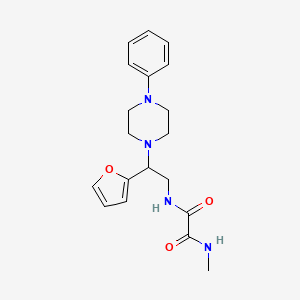

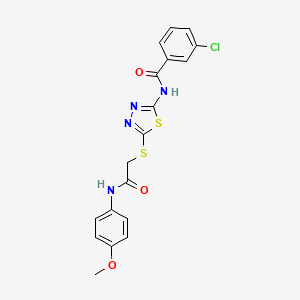

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a phenoxy ring. The introduction of a tert-butyl group and other substituents like bromo or nitro groups at the 4-position of the phenoxy nucleus is a common structural feature. These modifications are essential for the pharmacological profile of the compounds. The precise arrangement of atoms and functional groups within the molecule can be elucidated using spectroscopic methods, which provide insights into the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions that are pivotal for their synthesis and biological function. The initial steps often involve the formation of glycosylamines, which can then be condensed with activated tripeptide esters to produce analogs with specific pharmacological properties. The reactivity of the hydroxyl groups and the acetamide moiety plays a significant role in these condensation reactions. The presence of electron-donating or electron-withdrawing groups on the phenoxy ring can influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl-2-(4-iodophenoxy)acetamide and related compounds are determined by their molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and reactivity. The iodine substituent is a heavy atom that may influence the compound's density and intermolecular interactions. These properties are crucial for the compound's stability, solubility, and overall pharmacokinetic profile. The acetamide group contributes to the compound's hydrogen bonding capability, which is important for its interaction with biological molecules .

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants

Phenolic compounds like N-tert-butyl-2-(4-iodophenoxy)acetamide are studied for their antioxidant properties. Synthetic phenolic antioxidants (SPAs) are utilized to extend the shelf life of products by retarding oxidative reactions. Research highlights the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure. The toxicity studies indicate potential health risks, including hepatic toxicity and carcinogenic effects, emphasizing the need for novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Degradation and Biotoxicity of Acetaminophen

Studies on acetaminophen degradation using advanced oxidation processes (AOPs) generate insights into the degradation pathways and biotoxicity of by-products. These findings are relevant for understanding the environmental behavior and potential risks associated with the use of acetamides, including N-tert-butyl-2-(4-iodophenoxy)acetamide. The research identifies mutagenic and toxic by-products, highlighting the importance of effective degradation technologies to mitigate environmental and health risks (Qutob et al., 2022).

Bioactivities of Phenolic Compounds

The bioactivities of phenolic compounds, including their toxic effects on various organisms, have been extensively reviewed. These compounds, similar in structural aspects to N-tert-butyl-2-(4-iodophenoxy)acetamide, are produced by a wide range of organisms and exhibit significant biological activities, including toxicity. The review underscores the complexity of phenolic compounds' interactions with biological systems and the need for further research to elucidate their mechanisms of action and potential applications (Zhao et al., 2020).

Synthesis and Pharmacological Activities

Research into the synthesis and pharmacological activities of phenoxy acetamide derivatives reveals the potential for developing new therapeutic agents. These studies provide a foundation for exploring N-tert-butyl-2-(4-iodophenoxy)acetamide's applications in medicinal chemistry, highlighting the importance of understanding the chemical diversity and biological effects of phenoxy acetamides (Al-Ostoot et al., 2021).

Propriétés

IUPAC Name |

N-tert-butyl-2-(4-iodophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)14-11(15)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLWGNLVXAWAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)